molecular formula C8H8BrI B13353251 1-(Bromomethyl)-2-iodo-3-methylbenzene

1-(Bromomethyl)-2-iodo-3-methylbenzene

Cat. No.: B13353251
M. Wt: 310.96 g/mol
InChI Key: ZHLSZYVCQAJUJC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-iodo-3-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromomethyl (–CH₂Br) group at position 1, an iodine (–I) at position 2, and a methyl (–CH₃) group at position 3. This arrangement creates a sterically crowded ortho-substitution pattern, which influences its reactivity and physical properties.

Synthesis and Characterization:
The compound can be synthesized via halogenation and alkylation steps. For example, bromomethylation of a pre-iodinated toluene derivative using reagents like 1-(bromomethyl)-4-fluorobenzene under alkaline conditions (e.g., K₂CO₃ in DMF) is a plausible route, as seen in analogous syntheses . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, where the bromomethyl proton resonates as a singlet near 5.09 ppm, as observed in structurally related compounds . Elemental analysis (e.g., C% ≈71.04, H% ≈4.08) further confirms purity .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(bromomethyl)-2-iodo-3-methylbenzene

InChI

InChI=1S/C8H8BrI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3

InChI Key

ZHLSZYVCQAJUJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-iodo-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-iodo-3-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-2-iodo-3-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-2-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-iodo-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivativesThese reactions are crucial for the compound’s applications in synthesis and modification of other molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity :

  • Halogen Diversity : The iodine in 1-(bromomethyl)-2-iodo-3-methylbenzene enhances its utility in cross-coupling reactions compared to compounds with only bromine or chlorine. For instance, Suzuki-Miyaura coupling with arylboronic acids is more efficient with iodides than bromides due to lower bond dissociation energy .
  • Electron-Withdrawing Groups : The nitro group in 1-(bromomethyl)-3-nitrobenzene () increases electrophilicity at the bromomethyl site, accelerating SN2 reactions. In contrast, the trifluoromethoxy group in ’s compound (–OCF₃) provides both electron-withdrawing and lipophilic properties, favoring hydrolysis-resistant intermediates .

Steric and Electronic Considerations :

  • Difluoromethyl (–CF₂H) and trifluoromethoxy (–OCF₃) substituents (Evidences 4, 9, 13) significantly alter solubility and boiling points due to increased polarity and molecular weight .

Biological Activity

1-(Bromomethyl)-2-iodo-3-methylbenzene, also known by its CAS number 99848-41-6, is an organobromine and organoiodine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(Bromomethyl)-2-iodo-3-methylbenzene is characterized by a bromomethyl group and an iodo substituent on a methyl-substituted benzene ring. The presence of these halogen atoms significantly influences its reactivity and biological interactions.

The biological activity of 1-(Bromomethyl)-2-iodo-3-methylbenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that may inhibit specific enzymes or disrupt cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against kinases involved in cancer pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially affecting bacterial cell membranes or interfering with metabolic pathways.

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionInhibitory effects on specific kinases
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Enzyme Inhibition Studies : Research has shown that 1-(Bromomethyl)-2-iodo-3-methylbenzene can inhibit certain kinases involved in tumor growth. For instance, a study demonstrated a significant reduction in activity of the epidermal growth factor receptor (EGFR) kinase when treated with this compound, suggesting potential applications in targeted cancer therapies .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of 1-(Bromomethyl)-2-iodo-3-methylbenzene against various bacterial strains. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxic Effects : In vitro studies conducted on human cancer cell lines revealed that the compound induces cytotoxic effects through apoptosis. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Research Findings

Recent investigations into the biological activities of 1-(Bromomethyl)-2-iodo-3-methylbenzene have highlighted its potential as a versatile compound in medicinal chemistry:

  • Anticancer Potential : Studies indicate that the compound's structural features allow it to target multiple pathways associated with cancer progression.
  • Synthesis and Modification : Various synthetic routes have been developed to modify the compound for enhanced biological activity, including derivatives that exhibit improved potency against specific targets .

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